Dipentyl hexane-1,6-diylbiscarbamate
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Overview
Description
Dipentyl hexane-1,6-diylbiscarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of two carbamate groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentyl hexane-1,6-diylbiscarbamate can be synthesized through a one-pot reaction involving 1,6-hexanediamine, urea, and alcohols such as methanol, ethanol, propanol, and butanol. The reaction is catalyzed by zinc-incorporated berlinite (ZnAlPO4) and is carried out in a self-designed batch reactor. The optimized reaction conditions include a molar ratio of urea/HDA/butanol = 2.6:1:8.6, a catalyst usage of 3.0 g, a reaction temperature of 493 K, a reaction time of 6 hours, and a reaction pressure of 1.2 MPa .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the compound. Additionally, the reaction conditions can be optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dipentyl hexane-1,6-diylbiscarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate groups into amine groups.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce hexanediamine derivatives.
Scientific Research Applications
Dipentyl hexane-1,6-diylbiscarbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of dipentyl hexane-1,6-diylbiscarbamate involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hexane backbone provides structural stability and facilitates the compound’s interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl hexane-1,6-dicarbamate
- Dibutyl hexane-1,6-dicarbamate
- Diethyl hexane-1,6-dicarbamate
Uniqueness
Dipentyl hexane-1,6-diylbiscarbamate is unique due to its specific alkyl chain length and the presence of two carbamate groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
13590-65-3 |
---|---|
Molecular Formula |
C18H36N2O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
pentyl N-[6-(pentoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C18H36N2O4/c1-3-5-11-15-23-17(21)19-13-9-7-8-10-14-20-18(22)24-16-12-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
WLDAUAQLYNYMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NCCCCCCNC(=O)OCCCCC |
Origin of Product |
United States |
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